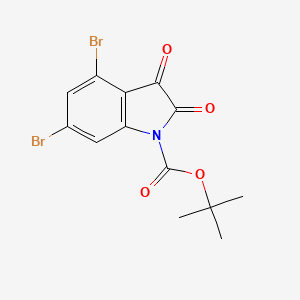
6-Methylpyridazine-3-sulfinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylpyridazine-3-sulfinic acid is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2 The presence of a methyl group at position 6 and a sulfinic acid group at position 3 distinguishes it from other pyridazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridazine-3-sulfinic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridazine.
Sulfonation: The introduction of the sulfinic acid group can be achieved through sulfonation reactions. One common method involves the reaction of 6-methylpyridazine with sulfur dioxide and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 6-Methylpyridazine-3-sulfinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylpyridazine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the sulfinic acid group to a sulfide can be achieved using reducing agents such as sodium borohydride.
Substitution: The methyl group at position 6 can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled temperatures.
Major Products
Oxidation: 6-Methylpyridazine-3-sulfonic acid.
Reduction: 6-Methylpyridazine-3-sulfide.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6-Methylpyridazine-3-sulfinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects.
Industry: :
Propriétés
Formule moléculaire |
C5H6N2O2S |
|---|---|
Poids moléculaire |
158.18 g/mol |
Nom IUPAC |
6-methylpyridazine-3-sulfinic acid |
InChI |
InChI=1S/C5H6N2O2S/c1-4-2-3-5(7-6-4)10(8)9/h2-3H,1H3,(H,8,9) |
Clé InChI |
XEIRTOBLVJHGBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(C=C1)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Methoxytriazolo[4,5-b]pyridine](/img/structure/B13109816.png)
![7H-Benzo[de]pyrazolo[5,1-a]isoquinoline-11-carboxylic acid, 9,10-dihydro-3-(4-morpholinyl)-7,10-dioxo-, ethyl ester](/img/structure/B13109824.png)


![Isoxazolo[4,3-D]pyrimidine](/img/structure/B13109832.png)




